molecular formula C12H12N4O B10922548 N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-3-carbohydrazide

N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B10922548
M. Wt: 228.25 g/mol
InChI Key: OYXKLISERVEUGU-RIYZIHGNSA-N
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Description

N’~3~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic chemistry. The compound is characterized by its unique structure, which includes a pyrazole ring and a hydrazide group, linked through a methylene bridge to a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation reaction between 4-methylbenzaldehyde and 1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization under controlled conditions to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~3~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones or pyrazole derivatives.

Scientific Research Applications

N’~3~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~3~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes or receptors. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N’~3~-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE
  • N’~3~-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Uniqueness

N’~3~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of a 4-methylphenyl group and a pyrazole ring. These structural elements contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H12N4O/c1-9-2-4-10(5-3-9)8-14-16-12(17)11-6-7-13-15-11/h2-8H,1H3,(H,13,15)(H,16,17)/b14-8+

InChI Key

OYXKLISERVEUGU-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NN2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=NN2

Origin of Product

United States

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